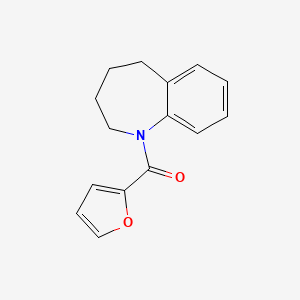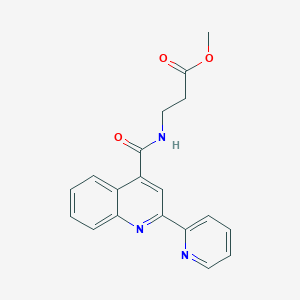![molecular formula C13H14ClFN4O B7513854 3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFMU, and it has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further investigation.
作用機序
The mechanism of action of CFMU is complex and not fully understood. It is believed to act on a variety of molecular targets, including enzymes and receptors, to produce its biological effects. CFMU has been found to inhibit the activity of certain enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory effects. It has also been found to bind to certain receptors in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
CFMU has a wide range of biochemical and physiological effects, which have been extensively studied in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. CFMU has also been found to induce apoptosis, or programmed cell death, in certain cancer cells, which may contribute to its antitumor effects. In addition, CFMU has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
CFMU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. CFMU also has a wide range of biological effects, which makes it a versatile tool for investigating various scientific questions. However, one limitation of CFMU is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
将来の方向性
There are many future directions for research on CFMU. One potential application is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CFMU may also have potential applications in the treatment of cancer and neurological disorders, and further research in these areas is warranted. In addition, there is a need for further investigation into the mechanism of action of CFMU, which may provide insights into its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, CFMU is a promising compound for use in scientific research. It has a wide range of biochemical and physiological effects, and it has potential applications in the development of new drugs for the treatment of various diseases. While there are still many unanswered questions regarding its mechanism of action, further research on CFMU is likely to yield important insights into its biological effects and potential therapeutic applications.
合成法
The synthesis method for CFMU involves the reaction of 5-chloro-2-fluoroaniline with 1-methyl-4-(methylamino)pyrazole in the presence of a suitable catalyst. The resulting product is then treated with methyl isocyanate to form the final compound. This synthesis method has been optimized over the years to improve yield and purity, and it is now a well-established protocol for the production of CFMU.
科学的研究の応用
CFMU has been investigated for its potential applications in a variety of scientific research areas. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. CFMU has also been studied for its effects on the central nervous system, and it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O/c1-18(7-9-6-16-19(2)8-9)13(20)17-12-5-10(14)3-4-11(12)15/h3-6,8H,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSURECQBWQWNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)


![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)


![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)